molecular formula Cl3Y B085317 Yttrium chloride(III) CAS No. 10361-92-9

Yttrium chloride(III)

Cat. No. B085317
CAS RN: 10361-92-9
M. Wt: 195.26 g/mol
InChI Key: PCMOZDDGXKIOLL-UHFFFAOYSA-K
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Patent
US04507245

Procedure details

Lithium isopropoxide (24.3 g, 0.37 mol.) and isopropyl alcohol (150 ml) were placed in a round-bottomed flask of a 300 ml-capacity, to which was then added dropwise a solution of anhydrous yttrium trichloride (23.4 g, 0.12 mol.) in 25 ml of tetrahydrofuran under stirring. After the addition of the yttrium trichloride, the mixture in the flask was stirred at 45° C. for 3 hours with heating by means of a mantle heater, followed by concentration of the reaction solution to dryness by evaporation of the solvent. The residue obtained was admixed with 150 ml of benzene and the resultant solution was filtered to remove the insoluble matter. Distillation off of the benzene from the filtered solution gave 16.8 g of yttrium isopropoxide as a slightly yellow crystal. Yield 52.6%
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
52.6%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-:3].[Li+].[CH:6]([OH:9])([CH3:8])[CH3:7].[Cl-].[Cl-].[Cl-].[Y+3:13].C1C=CC=CC=1>O1CCCC1>[CH3:1][CH:2]([CH3:4])[O-:3].[Y+3:13].[CH3:7][CH:6]([CH3:8])[O-:9].[CH3:1][CH:2]([CH3:4])[O-:3] |f:0.1,3.4.5.6,9.10.11.12|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
CC([O-])C.[Li+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Y+3]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Y+3]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture in the flask was stirred at 45° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating by means of a mantle heater
CUSTOM
Type
CUSTOM
Details
followed by concentration of the reaction solution to dryness by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
the resultant solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble matter
DISTILLATION
Type
DISTILLATION
Details
Distillation off of the benzene from the filtered solution

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.